molecular formula C5H7N B14521505 4-Isocyanobut-1-ene CAS No. 62398-42-9

4-Isocyanobut-1-ene

Cat. No.: B14521505
CAS No.: 62398-42-9
M. Wt: 81.12 g/mol
InChI Key: UTUJBZSIIVOFIF-UHFFFAOYSA-N
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Description

4-Isocyanobut-1-ene is an organic compound with the molecular formula C5H7NO. It is a member of the isocyanate family, characterized by the presence of an isocyanate group (-N=C=O) attached to a butene backbone. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isocyanobut-1-ene can be synthesized through several methods. One common approach involves the reaction of 4-bromo-1-butene with potassium cyanate in the presence of a phase transfer catalyst. The reaction typically occurs under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In an industrial setting, this compound is often produced via the reaction of 4-chloro-1-butene with sodium cyanate. This method is favored due to its high yield and cost-effectiveness. The reaction is carried out in a solvent such as acetonitrile, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Isocyanobut-1-ene undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Isocyanobut-1-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isocyanobut-1-ene involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, allowing it to react readily with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations, leading to the formation of stable products like ureas and carbamates .

Comparison with Similar Compounds

    4-Isothiocyanatobut-1-ene: Similar in structure but contains a thiocyanate group (-N=C=S) instead of an isocyanate group.

    4-Bromo-1-butene: A precursor in the synthesis of 4-Isocyanobut-1-ene.

    4-Chloro-1-butene: Another precursor used in industrial production.

Uniqueness: this compound is unique due to its specific reactivity profile and versatility in forming a wide range of derivatives. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

4-isocyanobut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c1-3-4-5-6-2/h3H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUJBZSIIVOFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50808952
Record name 4-Isocyanobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50808952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62398-42-9
Record name 4-Isocyanobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50808952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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